molecular formula C18H14N4O2 B10879693 6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10879693
M. Wt: 318.3 g/mol
InChI Key: XHMCPIHBFUJMPR-UHFFFAOYSA-N
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Description

6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyranopyrazole core substituted with a furan-2-yl group at position 4, a phenyl group at position 1, and a methyl group at position 2. Its synthesis typically involves multi-component reactions (MCRs) under catalytic or solvent-free conditions, as exemplified by methods for analogous derivatives . The compound’s structure is characterized by a planar pyranopyrazole ring system, with the furan substituent contributing to electronic and steric variations that influence reactivity and biological activity.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

6-amino-4-(furan-2-yl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H14N4O2/c1-11-15-16(14-8-5-9-23-14)13(10-19)17(20)24-18(15)22(21-11)12-6-3-2-4-7-12/h2-9,16H,20H2,1H3

InChI Key

XHMCPIHBFUJMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Overview

A multicomponent approach employing furfuryl alcohol, ethyl acetoacetate, phenylhydrazine, and malononitrile achieves efficient synthesis. This method leverages sulfonated amorphous carbon (AC-SO₃H) as a catalyst and a deep eutectic solvent ([cholineCl][urea]₂) to facilitate green chemistry principles.

Key Reagents and Conditions:

ComponentRole/Function
Furfuryl alcoholSource of furan-2-yl group
Ethyl acetoacetateβ-ketoester component
PhenylhydrazineHydrazine source for pyrazole ring
MalononitrileCyanide source for carbonitrile
AC-SO₃HSulfonated carbon catalyst
[cholineCl][urea]₂Deep eutectic solvent system

Procedure:

  • Mixture A Preparation :

    • Ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and [cholineCl][urea]₂ (5 mmol) are mixed at room temperature for 7–10 minutes to form an intermediate hydrazone.

  • Mixture B Preparation :

    • Furfuryl alcohol (1 mmol), eosin Y (5 mol %), and TBHP (3 equiv) are irradiated with blue LEDs for 28 hours at room temperature to generate oxidized intermediates.

  • Reaction Combination :

    • Aldehyde (1 mmol), malononitrile (1 mmol), and AC-SO₃H (5 mg) are stirred in another vessel to form mixture B.

    • Mixtures A and B are blended and stirred at room temperature until completion (monitored by TLC).

Yield and Purity:

  • Yield : Improved by resonance stabilization of the furan ring, achieving >80% purity after recrystallization in ethanol.

  • Workup : Products are washed with water (3 × 5 mL) and isolated via filtration.

Visible Light-Promoted Synthesis with Eosin Y and TBHP

Reaction Mechanism

This method employs photoredox catalysis, utilizing eosin Y as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The furan-2-yl group is introduced via furfuryl alcohol under visible light irradiation.

Key Steps:

  • Radical Generation :

    • Eosin Y and TBHP generate radicals under blue LED light, facilitating oxidation of furfuryl alcohol to form an aldehyde intermediate.

  • Cyclization :

    • The aldehyde reacts with malononitrile and phenylhydrazine to form the pyrano[2,3-c]pyrazole core via Knoevenagel condensation and cycloaddition.

Advantages:

  • Green Chemistry : Solvent-free or low-solvent conditions reduce environmental impact.

  • Efficiency : Reaction completes in 28 hours at room temperature.

Spectral Characterization and Data

Nuclear Magnetic Resonance (NMR) Data

The structure of 6-amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is confirmed by:

Parameter ¹H NMR (DMSO-d₆, 500 MHz) ¹³C NMR (DMSO-d₆, 125 MHz)
Amino proton (NH₂) δ 12.11 (s, 1H)
Furan protons δ 7.51–7.50 (m, 1H), 6.35–6.34 (m, 1H), 6.16 (d, J = 3.0 Hz, 1H)δ 154.8 (C-2 of furan), 142.2 (C-3 of furan)
Methyl group δ 1.96 (s, 3H)δ 27.4 (C-3 methyl)
Pyrano proton δ 4.76 (s, 1H)δ 61.7 (C-4 oxygen-bearing carbon)

Source: Adapted from

Comparative Analysis of Synthesis Methods

Parameter AC-SO₃H/Deep Eutectic Solvent Eosin Y/TBHP
Catalyst AC-SO₃H (5 mg)Eosin Y (5 mol %) + TBHP (3 equiv)
Solvent [cholineCl][urea]₂Solvent-free
Reaction Time 7–10 minutes (mixture A) + 28 h28 hours under blue LED
Yield >80%Moderate (exact yield unspecified)
Environmental Impact Low (recyclable catalyst)Moderate (TBHP handling required)

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against the human epidermal growth factor receptor protein, suggesting its potential role in inhibiting cancer cell growth . The compound’s diverse functional groups allow it to interact with various biological targets, contributing to its wide range of biological activities.

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 1, 3, 4, and 3. Below is a detailed comparison of the target compound with structurally related analogs:

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) often reduce yields (e.g., 31–47% in ) compared to simpler aryl groups.
  • Hydroxy and methoxy substituents (e.g., AMDPC) are synthesized using nanocatalysts like Fe₃O₄@TiO₂, achieving high efficiency under solvent-free conditions .
  • The furan-2-yl group in the target compound may offer enhanced solubility or metabolic stability compared to bulkier aryl substituents, though direct data are lacking.

Key Observations :

  • Trifluoromethyl and halogenated derivatives show high potency as PDE2 inhibitors, likely due to enhanced binding affinity from hydrophobic interactions .
  • Hydroxyphenyl substituents (e.g., AMDPC) exhibit anticancer activity, possibly through reactive oxygen species (ROS) generation or cell cycle arrest .
  • The furan-2-yl group may modulate pharmacokinetic properties, but its biological targets remain unexplored in the provided evidence.
Physicochemical and Spectral Properties
Compound (Position 4 Substituent) Melting Point (°C) ¹H NMR (δ, ppm) IR Peaks (cm⁻¹) Reference
4-(Furan-2-yl) (Target)
4-(2,4-Dichlorophenyl) 5.45 (s, 1H), 7.00–7.50 (m, 10H)
4-(2-Hydroxyphenyl) (AMDPC) 3613 (OH), 2187 (C≡N)
4-(5-Bromo-2-hydroxyphenyl) 3481 (NH₂), 2189 (C≡N)

Key Observations :

  • Aromatic protons in ¹H NMR appear as multiplets between δ 7.00–7.50 ppm for phenyl-substituted analogs .
  • C≡N stretches in IR are consistent (~2187–2189 cm⁻¹) across derivatives .
  • The furan ring would introduce distinct ¹H NMR signals near δ 6.3–7.6 ppm (furan protons) and IR peaks for C-O-C (~1600 cm⁻¹).

Biological Activity

6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, including anticancer properties, kinase inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2C_{15}H_{14}N_4O_2 with a molecular weight of approximately 270.30 g/mol. The compound features a dihydropyrano structure fused with a pyrazole ring, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. For example, it has been shown to inhibit the growth of glioblastoma cells, demonstrating significant efficacy against both 2D and 3D cell cultures derived from patient samples. The mechanism appears to involve the inhibition of the AKT signaling pathway, which is crucial in many cancers.

Study Cell Line Activity IC50 (μM)
GlioblastomaGrowth inhibitionLow micromolar
Various cancer linesCytotoxicity0.03 (high inhibitor activity)

Kinase Inhibition

The compound has been screened against various kinases and has shown low micromolar activity against AKT2/PKBβ. This kinase is a well-known target in cancer therapy due to its role in promoting cell survival and proliferation.

"Compound 4j inhibited AKT2/PKBβ specifically among 139 purified kinases tested" .

Metabolic Effects

In addition to its anticancer properties, dihydropyrano[2,3-c]pyrazoles have been investigated for their effects on metabolic pathways. Some derivatives have shown potential as PPARγ ligands, which are important in regulating glucose metabolism and fat cell differentiation.

Case Studies and Research Findings

  • In Vitro Studies on Glioblastoma :
    • A study demonstrated that the compound inhibited neurosphere formation in primary glioma stem cells while exhibiting low toxicity towards non-cancerous cells . This suggests a selective action that is beneficial for therapeutic applications.
  • PPARγ Agonism :
    • Research indicated that certain dihydropyrano derivatives could act as partial agonists for PPARγ, potentially aiding in the treatment of type II diabetes . These findings open avenues for exploring the compound's role in metabolic disorders.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerInhibits growth of glioblastoma cells
Kinase InhibitionLow micromolar activity against AKT2/PKBβ
Metabolic RegulationPotential PPARγ partial agonist
Selective CytotoxicityLess toxic to non-cancerous cells

Q & A

Advanced Question

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): Enhance cytotoxic activity by increasing electrophilicity (e.g., IC₅₀ = 12 µM for 4-nitrophenyl derivatives vs. 45 µM for unsubstituted analogs) .
  • Hydrophobic groups (e.g., -OCH₃, -CH₃): Improve membrane permeability, critical for antihypertensive activity (e.g., calcium channel blockade efficacy comparable to nifedipine) .
  • Furan vs. phenyl : Furan’s oxygen atom may enhance hydrogen bonding with biological targets, altering selectivity .

What strategies optimize reaction yields and purity in green synthesis?

Advanced Question

  • Solvent selection : Water or ethanol minimizes toxicity and simplifies purification .
  • Catalyst recycling : Ionic liquids like [Et₃NH][HSO₄] can be reused ≥5 times without significant yield loss .
  • Microwave irradiation : Reduces side reactions (e.g., hydrolysis of CN groups) by shortening reaction time .
  • Workup procedures : Precipitation in cold water followed by recrystallization (ethanol/water) ensures ≥95% purity .

How can contradictory bioactivity data across studies be resolved?

Advanced Question
Contradictions arise from:

  • Assay variability : Antihypertensive activity (IC₅₀ = 0.8 µM in rat aorta assays ) vs. cytotoxicity (IC₅₀ = 12–45 µM in MTT assays ) reflects tissue-specific responses.
  • Substituent positioning : Meta-substituted derivatives (e.g., 3-NO₂) show higher antibacterial activity than para-substituted analogs due to steric effects .
  • Standardization : Use internal controls (e.g., nifedipine for calcium channel assays ) and validate protocols across labs.

What computational methods support the design of novel derivatives?

Advanced Question

  • Docking studies : Predict binding affinity to targets like L-type calcium channels (PDB ID: 6JPA) or bacterial gyrase .
  • QSAR models : Correlate logP values with antibacterial activity (R² = 0.89 for Gram-positive strains) .
  • DFT calculations : Optimize substituent electronic profiles (e.g., Fukui indices for electrophilic attack sites) .

How is regioselectivity controlled during pyrazole ring formation?

Advanced Question

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-dihydropyrano formation over 1,2-dihydro isomers .
  • Catalyst role : TBAB stabilizes transition states via bromide ion interactions, ensuring >90% regioselectivity .
  • Temperature : Reactions below 80°C minimize thermal rearrangements .

What analytical challenges arise in purity assessment?

Advanced Question

  • Byproduct identification : Use LC-MS to detect hydrazine adducts or hydrolyzed CN groups .
  • Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms affecting bioactivity .
  • Trace solvent detection : Headspace GC-MS ensures residual ethanol/water <0.1% (ICH guidelines) .

How are in vitro biological activities evaluated methodologically?

Advanced Question

  • Antihypertensive assays : Measure vasorelaxation in rat aortic rings pre-contracted with KCl (EC₅₀ calculation via GraphPad Prism) .
  • Cytotoxicity screening : MTT assays on HeLa cells (72-hour exposure, IC₅₀ determination with triplicate replicates) .
  • Antibacterial tests : Agar dilution (MIC determination) and time-kill assays against S. aureus .

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